9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with an ethyl group and a piperazine ring, which is further substituted with a trifluoromethyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9-position. The piperazine ring is then attached to the purine core, and finally, the trifluoromethyl-pyridine moiety is introduced to complete the synthesis.
Common reagents used in these reactions include ethyl halides for the ethylation step, piperazine derivatives for the piperazine ring formation, and trifluoromethyl-pyridine for the final substitution. Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: A related compound with similar structural features but lacking the purine core.
4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl-pyridine moiety but different functional groups.
Uniqueness
What sets 9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine apart is its unique combination of a purine core with a trifluoromethyl-pyridine substituted piperazine ring. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18F3N7 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
9-ethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]purine |
InChI |
InChI=1S/C17H18F3N7/c1-2-25-11-24-14-15(25)22-10-23-16(14)27-7-5-26(6-8-27)12-3-4-21-13(9-12)17(18,19)20/h3-4,9-11H,2,5-8H2,1H3 |
InChI Key |
JOVLDRDVOPGQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
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